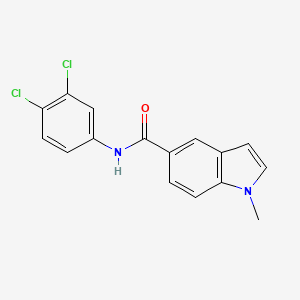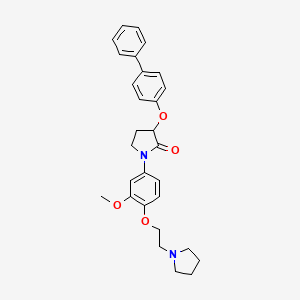![molecular formula C32H23F3N6O2 B10834057 N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-6-[2-(pyridin-2-ylamino)pyridin-4-yl]oxynaphthalene-1-carboximidic acid](/img/structure/B10834057.png)
N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-6-[2-(pyridin-2-ylamino)pyridin-4-yl]oxynaphthalene-1-carboximidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25656651-Compound-15a: is a synthetic organic compound known for its dual inhibition of phosphoinositide 3-kinase and mammalian target of rapamycin. This compound was designed for potential anti-tumor activity, particularly in the context of cancers where the phosphoinositide 3-kinase-Akt-mammalian target of rapamycin signaling pathway is dysregulated .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of PMID25656651-Compound-15a involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and specific reaction conditions are typically proprietary information held by the researchers or institutions that developed the compound.
Industrial Production Methods: : Industrial production of PMID25656651-Compound-15a would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to meet industrial standards. The exact methods would depend on the specific requirements of the production facility and the intended use of the compound.
Chemical Reactions Analysis
Types of Reactions: : PMID25656651-Compound-15a undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
PMID25656651-Compound-15a has several scientific research applications:
Chemistry: Used as a model compound to study dual inhibition mechanisms.
Biology: Investigated for its effects on cellular signaling pathways.
Industry: Potential applications in the development of new therapeutic agents.
Mechanism of Action
PMID25656651-Compound-15a exerts its effects by inhibiting both phosphoinositide 3-kinase and mammalian target of rapamycin. This dual inhibition disrupts the phosphoinositide 3-kinase-Akt-mammalian target of rapamycin signaling pathway, which is often dysregulated in cancers. By targeting this pathway, the compound can reduce cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Comparison: : PMID25656651-Compound-15a is unique in its design to address issues around selectivity and toxicity that are often associated with other dual phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors. While other compounds in this class also target the same pathway, PMID25656651-Compound-15a was specifically developed to minimize adverse effects, although it did produce hepatic toxicity in vivo .
Properties
Molecular Formula |
C32H23F3N6O2 |
|---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-6-[2-(pyridin-2-ylamino)pyridin-4-yl]oxynaphthalene-1-carboximidic acid |
InChI |
InChI=1S/C32H23F3N6O2/c1-20-18-41(19-38-20)24-15-22(32(33,34)35)14-23(16-24)39-31(42)28-6-4-5-21-13-25(8-9-27(21)28)43-26-10-12-37-30(17-26)40-29-7-2-3-11-36-29/h2-19H,1H3,(H,39,42)(H,36,37,40) |
InChI Key |
YLFSQHDNZXYOOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=CC(=CC(=C2)N=C(C3=CC=CC4=C3C=CC(=C4)OC5=CC(=NC=C5)NC6=CC=CC=N6)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-(5,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-6-ylmethyl)pyrimidine-2,4-dione](/img/structure/B10833977.png)
![1-[3-methyl-4-(2-methylsulfonylethoxy)phenyl]-3-(4-phenylphenoxy)pyrrolidin-2-one](/img/structure/B10833981.png)


![1-[2-[4-[(Dimethylamino)methyl]-2-methylphenyl]-2-oxoethyl]-4-phenylmethoxypyridin-2-one](/img/structure/B10834004.png)
![2-(4-chlorophenyl)-6-(4-(2-hydroxy-2-methylpropoxy)-3-methoxyphenyl)thieno[2,3-d]pyridazin-7(6H)-one](/img/structure/B10834014.png)
![1-[6-[[(1,1-Dioxothian-4-yl)amino]methyl]-3,4-dihydronaphthalen-2-yl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyridin-2-one](/img/structure/B10834015.png)
![4-[(5-Fluoropyridin-2-yl)methoxy]-1-(9-methyl-9,15-diazatetracyclo[10.2.1.02,10.03,8]pentadeca-2(10),3(8),4,6-tetraen-6-yl)pyridin-2-one](/img/structure/B10834019.png)
![1-(6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indol-8-yl)-4-[6-(trifluoromethyl)pyridazin-3-yl]pyridin-2-one](/img/structure/B10834021.png)
![1-(6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,3-b]indol-8-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]pyridin-2-one](/img/structure/B10834026.png)
![6-(4-Chlorophenyl)-3-[3-methoxy-4-[2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethoxy]phenyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B10834028.png)
![1-(9-Methyl-9,15-diazatetracyclo[10.2.1.02,10.03,8]pentadeca-2(10),3(8),4,6-tetraen-6-yl)-4-(2-phenylethyl)piperazin-2-one](/img/structure/B10834031.png)
![4-[(4-Fluorophenyl)methoxy]-1-[4-(2-hydroxy-2-methylpropoxy)-3-methylphenyl]pyridin-2-one](/img/structure/B10834039.png)
![2-(4-ethylphenyl)-6-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-5H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B10834040.png)
